molecular formula C13H19NO2 B033471 Mexiletine acetate CAS No. 91452-27-6

Mexiletine acetate

Cat. No.: B033471
CAS No.: 91452-27-6
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-UHFFFAOYSA-N
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Description

Mexiletine acetate is a chemical compound known for its use as an antiarrhythmic agent. It is structurally related to lidocaine and is used to treat ventricular arrhythmias. This compound is a local anesthetic that works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mexiletine acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to produce mexiletine. The final step involves the acetylation of mexiletine to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production process also includes purification steps such as recrystallization and chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Mexiletine acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mexiletine acetate has several scientific research applications, including:

Mechanism of Action

Mexiletine acetate exerts its effects by blocking sodium channels in the cardiac cells. This inhibition of sodium channels reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms. The molecular targets of this compound include the voltage-gated sodium channels in the heart, which are crucial for the initiation and conduction of electrical impulses .

Comparison with Similar Compounds

Mexiletine acetate is similar to other antiarrhythmic agents such as lidocaine, amiodarone, and propranolol. it has unique properties that distinguish it from these compounds:

Similar Compounds

This compound’s unique oral bioavailability and specific action on sodium channels make it a valuable compound in the treatment of ventricular arrhythmias and other medical conditions.

Properties

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340814
Record name Mexiletine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91452-27-6
Record name Mexiletine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acetyl chloride (99 ml, 1.39 mol, 1.5 eq) was added to a stirred suspension of mexiletine hydrochloride (200 g, 0.927 mol), ethyl acetate (750 ml), and 5N sodium hydroxide (750 ml) over a period of 35 minutes while keeping the temperature at ≤10° C. After the addition was complete, the reaction was allowed to stir for 45 minutes at 15-20° C. The mixture was then added to water (1 1) and the ethyl acetate layer separated. The aqueous layer was washed with ethyl acetate (2×300 ml) and the combined ethyl acetate layers were washed with saturated aqueous sodium bicarbonate until the washings were no longer acidic. The ethyl acetate solution was then washed with brine, dried over MgSO4, and concentrated to give N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide (197 g, 96% yield, mp 85-85.8° C.).
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Synthesis routes and methods III

Procedure details

In Step 1, 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine (mexiletine) is converted to mexiletine acetamide. Mexiletine is treated with an acetylating agent, such as an acetyl chloride or acetic anhydride, in the presence of concentrated aqueous alkali and an organic solvent, e.g., ethyl acetate. The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes. Following completion of the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide is isolated by conventional techniques, and used as such in Step 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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